molecular formula C10H7BrN2O3 B1383468 4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1803572-42-0

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1383468
CAS No.: 1803572-42-0
M. Wt: 283.08 g/mol
InChI Key: YCDVXNIANVNCMU-UHFFFAOYSA-N
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Description

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-phenyl-3-pyrazolecarboxylic acid: Similar structure but lacks the oxo group.

    5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the bromine atom.

    4-bromo-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the dihydro group.

Uniqueness

4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to the combination of the bromine atom, the oxo group, and the carboxylic acid group on the pyrazole ring.

Biological Activity

The compound 4-bromo-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C12_{12}H12_{12}BrN2_{2}O3_{3}
Molecular Weight 232.24 g/mol
CAS Number 1204297-00-6
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In a study assessing its effects on A549 lung cancer cells, the compound showed an IC50_{50} value of approximately 26 µM , indicating moderate potency against this cell line .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell division and growth.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for preventing tumor growth.
  • Targeting Kinase Activity : Some studies have suggested that pyrazole derivatives can inhibit specific kinases involved in cancer progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent . Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary assays have indicated that compounds similar to 4-bromo derivatives can effectively reduce COX activity, thereby mitigating inflammation .

Table of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeModel/Cell LineIC50_{50} ValueReference
AnticancerA549 (lung cancer)26 µM
Inhibition of COXHuman Cell LinesNot specified
Apoptosis InductionVarious Cancer CellsNot specified

Case Study: Anticancer Efficacy

A notable study conducted by Wei et al. demonstrated that pyrazole derivatives could significantly inhibit the growth of various cancer cell lines. Among these, compound 4-bromo showed promising results against A549 cells with a notable IC50_{50}, suggesting its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

4-bromo-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c11-7-8(10(15)16)12-13(9(7)14)6-4-2-1-3-5-6/h1-5,12H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDVXNIANVNCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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